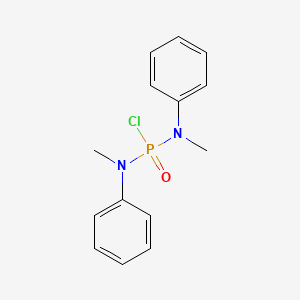
N,N'-Dimethyl-N,N'-diphenylphosphorodiamidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride is a chemical compound with the molecular formula C₁₄H₁₆ClN₂OP. It is a member of the phosphorodiamidic chloride family and is known for its unique chemical properties and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride typically involves the reaction of dimethylamine and diphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidic oxide derivatives, while reduction can produce various amine derivatives .
科学研究应用
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
N,N-Dimethyltryptamine: A substituted tryptamine with psychedelic properties.
N,N-Dimethyl-p-phenylenediamine: Used in microscopy and biochemical assays.
Uniqueness
N,N’-Dimethyl-N,N’-diphenylphosphorodiamidic chloride is unique due to its specific chemical structure and reactivity. Unlike other similar compounds, it has distinct applications in both industrial and research settings, making it a versatile and valuable chemical .
属性
CAS 编号 |
58245-46-8 |
|---|---|
分子式 |
C14H16ClN2OP |
分子量 |
294.71 g/mol |
IUPAC 名称 |
N-[chloro-(N-methylanilino)phosphoryl]-N-methylaniline |
InChI |
InChI=1S/C14H16ClN2OP/c1-16(13-9-5-3-6-10-13)19(15,18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
QRTPDUGODSTSTL-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)P(=O)(N(C)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















